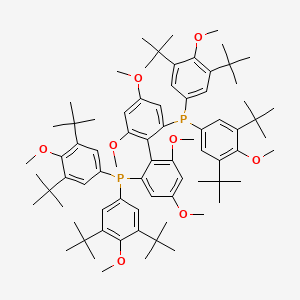

(R)-DTBM-Garphos

説明

(R)-DTBM-Garphos is a chiral bisphosphine ligand characterized by a binaphthyl backbone substituted with 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups. Its molecular formula is C₇₆H₁₀₈O₈P₂ (), and it is widely employed in transition-metal-catalyzed asymmetric reactions, particularly in rhodium(I)- and copper-catalyzed processes. The bulky DTBM groups enhance steric hindrance and dispersion interactions, which are critical for stabilizing transition states and achieving high enantioselectivity ().

特性

IUPAC Name |

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACYLFSRRUJDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H108O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104167 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365531-99-2 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-DTBM-Garphos is a chiral diphosphine ligand that has garnered attention in the field of asymmetric catalysis due to its unique structural characteristics and significant biological activity. This article explores the biological activity of this compound, focusing on its applications in catalysis, interaction with metal centers, and its role in enhancing enantioselectivity in various chemical reactions.

Structural Characteristics

This compound is characterized by bulky tert-butyl groups and methoxy substituents on its aromatic rings, which contribute to its steric hindrance and electronic properties. These features enhance its coordination with transition metals, particularly in rhodium-catalyzed reactions, making it a valuable tool for asymmetric synthesis.

The biological activity of this compound primarily stems from its ability to donate electron density from the lone pairs on the oxygen atoms to a metal center. This complexation process alters the electronic properties of the metal, enhancing its reactivity and facilitating various catalytic cycles. The steric bulk of the DTBM groups influences substrate accessibility to the active site, thereby affecting reaction pathways and selectivity.

Applications in Catalysis

-

Rhodium-Catalyzed Reactions :

- This compound has been shown to facilitate dehydrogenative silylation of C(sp³)–H bonds, significantly accelerating reaction rates due to its steric and electronic properties.

- It is also effective in coupling reactions involving 1,3-dienes and various electrophiles, yielding high enantiomeric excess.

- Comparison with Other Ligands :

Case Study 1: Asymmetric Methylation Reactions

In a study examining copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates, this compound demonstrated superior enantioselectivity compared to other ligands. The reaction conditions were optimized using various solvents, leading to yields of up to 90% with enantiomeric excesses reaching 89% .

| Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Toluene | 67 | 60 |

| CH₂Cl₂ | 70 | 70 |

| TBME | 90 | 89 |

Case Study 2: Pd-Catalyzed Allylic Amination

In another study focused on Pd-catalyzed allylic amination reactions, this compound was utilized effectively to achieve high diastereo- and enantioselectivities. The results indicated that this ligand could significantly enhance the selectivity of products derived from both cis- and trans-isomers .

Research Findings

Recent advancements have highlighted the versatility of this compound in various catalytic applications:

- C–H Functionalization : The ligand has been instrumental in Rh(I)-catalyzed C–H activation reactions, showcasing its ability to facilitate complex transformations with high selectivity .

- Diamination Reactions : Studies have demonstrated that using this compound as a ligand can lead to efficient diamination of dienes under mild conditions, achieving excellent yields and enantioselectivities .

科学的研究の応用

Structural Characteristics

(R)-DTBM-Garphos is characterized by:

- Bulky tert-butyl groups : These provide steric hindrance.

- Methoxy substituents : These enhance electron donation to metal centers.

These features contribute to its ability to influence the reactivity and selectivity of transition metal catalysts, particularly rhodium and palladium.

Asymmetric Catalysis

This compound is primarily employed in asymmetric catalysis, where it enhances enantioselectivity in various reactions:

- Buchwald-Hartwig Coupling : It facilitates the coupling of aryl halides with amines, yielding products with high enantiomeric excess (ee) due to its steric and electronic properties.

- Dehydrogenative Silylation : This reaction involves C(sp3)–H bond activation, where this compound significantly accelerates reaction rates while maintaining high selectivity.

- Allylic Substitution Reactions : The ligand has shown excellent performance in palladium-catalyzed allylic amination, achieving high ee with various substrates .

Metal Complex Formation

This compound forms stable complexes with transition metals, which are crucial for catalytic activity. The binding affinity and coordination properties influence the overall catalytic performance:

- Rhodium Complexes : These are particularly effective in facilitating stereoselective transformations, such as asymmetric hydrogenation and C–C bond formation .

- Palladium Complexes : In palladium-catalyzed reactions, this compound has been shown to improve yields and selectivity across a range of substrates .

Comparative Analysis with Other Ligands

To understand the unique advantages of this compound, a comparison with other ligands is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-DTBM-SEGPHOS | Similar diphosphine structure | More flexible due to less steric hindrance |

| (S)-BINAP | Bidentate phosphine ligand | Known for high enantioselectivity but less bulky |

| (R)-DPEPhos | Diphosphine with different substituents | Offers different electronic properties affecting reactivity |

| (R)-Ph-BPE | Bulky phosphine ligand | Focused on palladium catalysis with distinct selectivity |

This compound stands out due to its combination of steric bulk and electronic properties, making it particularly effective for specific metal-catalyzed reactions requiring enhanced selectivity.

Case Study 1: Rhodium-Catalyzed Reactions

In a study focusing on rhodium-catalyzed dehydrogenative silylation of C(sp3)–H bonds, this compound was found to significantly enhance both the rate of reaction and the enantioselectivity of the product. The bulky nature of the ligand allowed for selective activation of specific C–H bonds while minimizing side reactions.

Case Study 2: Palladium-Catalyzed Allylic Amination

Research demonstrated that using this compound as a ligand in palladium-catalyzed allylic amination resulted in enantiomeric excesses exceeding 90% when applied to 4-substituted 2-acetoxybut-3-enoates. The study highlighted the importance of steric factors in controlling regioselectivity during nucleophilic attack .

化学反応の分析

Mechanism of Function

(R)-DTBM-Garphos functions by donating electron density from the lone pairs on the oxygen atoms to a metal center. This complexation alters the electronic properties of the metal, affecting its reactivity and ability to participate in various catalytic cycles. The bulky DTBM groups on the ligand create a steric environment around the metal center, influencing the substrates that can access the active site and the available reaction pathways. The chirality of the ligand can lead to the formation of enantioselective catalysts, favoring the production of one specific enantiomer of a product molecule.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with metal centers, particularly rhodium and palladium. These studies reveal that the ligand's steric bulk significantly affects the metal-ligand interactions, leading to enhanced catalytic performance. The electronic properties imparted by the methoxy groups also play a crucial role in stabilizing reaction intermediates and transition states.

Comparison with Similar Compounds

This compound stands out due to its combination of steric bulk and electronic properties, making it effective for specific metal-catalyzed reactions where enhanced selectivity is required.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-DTBM-SEGPHOS | Similar diphosphine structure | More flexible due to less steric hindrance |

| (S)-BINAP | Bidentate phosphine ligand | Known for high enantioselectivity but less sterically bulky |

| (R)-DPEPhos | Diphosphine with substituents | Offers different electronic properties affecting reactivity |

| (R)-Ph-BPE | Bulky phosphine ligand | Focused on palladium catalysis with distinct selectivity |

Dehydrogenative Silylation

This compound is effective in the enantioselective dehydrogenative silylation of C(sp3)–H bonds . In one study, this compound was identified as the best ligand for the enantioselective dehydrogenative silylation of a specific substrate .

Silylative Cyclization

This compound can be used as a ligand in silylative cyclization reactions. In the reaction of a dihydrosilane, it was found that this compound produced lower yield and enantiomeric excess compared to (R)-DTBM-SEGPHOS and (R)-H8–BINAP .

Michael Additions

(R)-DTBM-SEGPHOS, a similar compound, has been used in Michael additions. A reaction catalyzed by [(R)-DTBM-SEGPHOS]NiCl2 was scaled up to produce quantities of a model syn stereoisomer .

類似化合物との比較

Comparison with Similar Chiral Ligands

Structural Analogues with DTBM Groups

(a) (R)-DTBM-Segphos

- Structure : Similar binaphthyl backbone but with a Segphos-derived framework.

- Performance :

(b) (R)-DTBM-MeOBIPHEP

Non-DTBM Ligands

(a) (R)-GarPhos

- Structure : Lacks DTBM substituents, leading to weaker dispersion interactions.

- Performance :

(b) (R)-H8-BINAP

Enantiomeric and Framework Variants

(a) (S)-DTBM-SEGPHOS

- Performance :

- Mechanistic Insight : The Segphos framework provides a more rigid chiral environment for certain substrates.

(b) (R)-DTBM-Segphos vs. This compound

Mechanistic Advantages of this compound

- Steric Bulk : DTBM groups prevent undesired side reactions by shielding the metal center ().

- Dispersion Interactions: Strong non-covalent interactions with substrates stabilize transition states, as shown in DFT studies ().

- Electronic Effects : Electron-donating methoxy groups enhance metal-ligand coordination ().

Limitations and Context-Dependent Performance

While this compound excels in many reactions, its efficacy is substrate-dependent:

Q & A

Basic: What structural features of (R)-DTBM-Garphos make it effective in asymmetric hydrogenation reactions?

Answer:

this compound is a chiral bisphosphine ligand with 3,5-di-tert-butyl-4-methoxyphenyl (DTBM)substituents on its phosphorus atoms. These bulky, electron-rich groups enhance multipoint attractive dispersion interactions (MADI)with substrates, stabilizing transition states and improving enantiocontrol. For example, in Cu-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, this compound achieved 93% ee and 95% conversion due to optimized steric and electronic effects . Comparative studies show that ligands lacking DTBM groups (e.g., (R)-GarPhos) yield significantly lower enantioselectivity (<50% ee) and activity .

Basic: What reaction conditions optimize the use of this compound in catalytic systems?

Answer:

Optimal conditions depend on the metal catalyst and substrate. For Cu-catalyzed hydrogenation:

- Catalyst system : CuTc/(R)-DTBM-Garphos (2 mol%)

- Solvent : iPrOH with K₂CO₃ (10 mol%) as a base

- Pressure : 70 bar H₂ at 50°C for 24 hours

Under these conditions, α,β-unsaturated ketones are hydrogenated with 88% yield and 93% ee . In Rh-catalyzed C–H functionalization, however, lower enantioselectivity (37% ee) was observed despite high yields (83%), suggesting ligand-metal compatibility is critical .

Advanced: How do computational studies rationalize the enantiocontrol of this compound?

Answer:

Density functional theory (DFT) calculations reveal that the DTBM groups strengthen dispersion interactions in the transition state (TS). For example, in Cu-catalyzed hydrogenation, TS(S) with this compound exhibited -52.37 kcal/mol dispersion energy , significantly lower than TS(S)' with (R)-GarPhos (-39.72 kcal/mol). This energy difference correlates with experimental results: this compound provided 50% yield and 91% ee vs. 12% yield for (R)-GarPhos . The bulky DTBM groups also restrict substrate orientation, favoring a single enantiomeric pathway .

Advanced: How should researchers address contradictory enantioselectivity outcomes with this compound across different reactions?

Answer:

Contradictions arise from substrate-ligand steric mismatches and metal-ligand electronic mismatches . For instance:

- In Rh-catalyzed C–H silylative cyclization, this compound gave 37% ee , while (R)-H8-BINAP achieved 40% ee due to better geometric compatibility with the substrate .

- In Cu catalysis, DTBM groups are critical for MADI effects, but in Rh systems, flexibility of the ligand backbone may dominate enantiocontrol.

Methodological recommendations : - Conduct systematic ligand screens (e.g., JosiPhos, BINAP derivatives) to identify optimal metal-ligand pairs .

- Perform substrate scope studies to map steric/electronic tolerances .

Advanced: What experimental strategies validate the role of MADI effects in this compound systems?

Answer:

Key strategies include:

- Comparative ligand studies : Replace DTBM groups with less bulky substituents (e.g., MeO-BIPHEP). In hydrogenation, non-DTBM ligands showed <50% ee , while DTBM variants reached 81–93% ee .

- Kinetic isotope effects (KIE) : Measure KIE to confirm non-covalent interactions (e.g., C–H⋯π) in the TS.

- X-ray crystallography : Resolve ligand-substrate adducts to visualize MADI-driven geometries .

Basic: Why is this compound preferred over other ligands in certain asymmetric syntheses?

Answer:

Its superiority stems from synergistic steric and electronic effects :

- Steric bulk : DTBM groups prevent unproductive substrate binding modes.

- Electron-donating methoxy groups : Enhance metal center electron density, accelerating oxidative addition/reductive elimination steps.

For example, in Cu-catalyzed hydrogenation, this compound outperformed (R)-SegPhos and (R)-MeOBIPHEP, achieving 20–30% higher yields and ee values .

Advanced: How do reaction parameters (e.g., temperature, pressure) influence the performance of this compound?

Answer:

- Temperature : Elevated temperatures (50–60°C) improve reaction rates but may reduce ee due to increased TS flexibility. For this compound, 50°C balanced activity (95% conversion) and selectivity (93% ee) .

- Pressure : High H₂ pressure (70 bar) drives hydrogenation efficiency but can saturate the catalyst. Lower pressures (<30 bar) in Rh systems reduced yields without improving ee .

- Additives : K₂CO₃ enhances Cu catalyst stability, while PPh₃ in Rh systems increased conversion but lowered ee (e.g., 55% conv., 87% ee vs. 50% conv., 91% ee without PPh₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。